Gadolinium chloride, chemically represented as gadolinium trichloride (GdCl₃), is a colorless, hygroscopic, and water-soluble compound. It is commonly encountered in its hexahydrate form, GdCl₃·6H₂O, which is a stable crystalline solid. Gadolinium chloride is derived from gadolinium, a rare earth metal known for its unique magnetic properties and applications in various fields, particularly in medical imaging.
GdCl₃ is considered a mild irritant. It can cause respiratory irritation upon inhalation and skin irritation upon contact. It is also moderately irritating to the eyes []. Always wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a respirator when handling GdCl₃.
The synthesis of gadolinium chloride can be achieved through various methods:
The primary applications of gadolinium chloride include:
Research on the interactions of gadolinium chloride focuses on its complexation behavior and kinetics in biological systems. The rapid exchange of coordinated water molecules around the Gd³⁺ ion plays a critical role in its biological activity and toxicity profile. Studies indicate that the kinetic stability of gadolinium complexes significantly influences their safety and efficacy as contrast agents .
Several compounds share similarities with gadolinium chloride, particularly within the lanthanide series. Here are some notable comparisons:
Compound | Chemical Formula | Key Characteristics |
---|---|---|
Cerium Chloride | CeCl₃ | Less toxic; used in catalysts and ceramics |
Neodymium Chloride | NdCl₃ | Exhibits similar magnetic properties; used in magnets |
Samarium Chloride | SmCl₃ | Known for its optical properties; used in lasers |
Dysprosium Chloride | DyCl₃ | High magnetic susceptibility; used in electronics |
Gadolinium chloride stands out due to its significant paramagnetic properties arising from its electronic configuration (f⁷), making it particularly effective as an MRI contrast agent. Its unique reactivity patterns, especially its interactions with biological systems, further distinguish it from other lanthanide chlorides.
The coordination environment of gadolinium in GdCl₃ derivatives depends critically on hydration state and crystallographic packing. In anhydrous GdCl₃, gadolinium adopts a 9-coordinate tricapped trigonal prismatic geometry with chloride ligands arranged in a hexagonal UCl₃-type structure [1] [6]. Each gadolinium ion is surrounded by nine chloride ions, three from the trigonal prism base and six capping positions, creating a dense coordination sphere characteristic of early lanthanides [1].
Hydration dramatically alters this geometry. The hexahydrate (GdCl₃·6H₂O) features an 8-coordinate gadolinium center comprising six water molecules and two chloride ligands in the inner coordination sphere, with the third chloride acting as a counterion [1] [5]. This reduction from 9 to 8 coordination numbers upon hydration reflects water's stronger field ligand character compared to chloride, preferentially displacing chloride from the inner sphere [5]. Extended X-ray absorption fine structure (EXAFS) studies under hydrothermal conditions reveal that the Gd–O bond distance in the aqua ion contracts from 2.46 Å at 25°C to 2.38 Å at 500°C, while coordination numbers decrease from 9.0 ± 0.5 to 7.0 ± 0.4 [2].
Gadolinium chloride crystallizes in the hexagonal UCl₃ structure type (space group P6₃/m), distinguishing it from heavier lanthanides (Dy–Lu) that adopt the YCl₃-type monoclinic structure [1] [6]. The UCl₃ structure features:
Comparatively, YCl₃-type structures exhibit 8-coordinate metal centers with different chloride packing geometries. The structural transition between UCl₃ and YCl₃ types across the lanthanide series correlates with decreasing ionic radii:
Structure Type | Coordination Number | Lanthanides | Average Ionic Radius (Å) |
---|---|---|---|
UCl₃ | 9 | La–Gd | 1.16–1.11 |
YCl₃ | 8 | Tb–Lu | 1.10–1.00 |
This table illustrates how gadolinium marks the boundary between structural motifs, with its 9-coordinate UCl₃ structure persisting despite having a smaller ionic radius (1.11 Å) than earlier lanthanides [1] [6].
The hexahydrate GdCl₃·6H₂O adopts a monomeric [GdCl₂(H₂O)₆]⁺·Cl⁻ structure in the solid state, confirmed by single-crystal X-ray diffraction [5] [7]. Key features include:
Hydrothermal studies demonstrate that chloride gradually replaces water ligands at elevated temperatures. Between 300–500°C, partially hydrated complexes [Gd(H₂O)₈₋ₙClₙ]³⁻ⁿ (n = 0.4–1.8) form, with coordination numbers decreasing from 8.9 ± 0.4 to 5.8 ± 0.7 [2]. This temperature-dependent ligand exchange explains gadolinium's enhanced solubility in high-temperature chloride-rich fluids compared to other rare earth elements [2].
Systematic analysis of lanthanide trichlorides reveals structural trends tied to cation size and electronic configuration:
Coordination number transition:
Lattice contraction:
Force constant variations:
These data highlight gadolinium's intermediate position, exhibiting:
Irritant